molecular formula C9H9F4NO B1401351 (2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1213930-04-1

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1401351
CAS No.: 1213930-04-1
M. Wt: 223.17 g/mol
InChI Key: YFEKUBJIKOECBB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound that contains both amino and hydroxyl functional groups. The presence of fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing agents: Lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated amino alcohols and trifluoromethyl-containing compounds, such as:

  • (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
  • (2R)-2-amino-2-[3-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Uniqueness

The uniqueness of (2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol lies in the specific positioning of the fluorine atoms and the trifluoromethyl group, which can significantly influence its chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(2R)-2-amino-2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKUBJIKOECBB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 2
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 3
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 4
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 5
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 6
(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

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